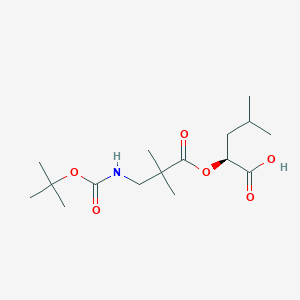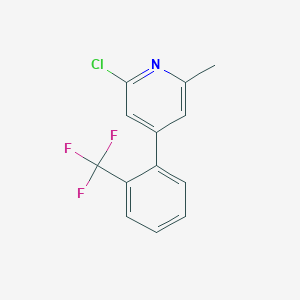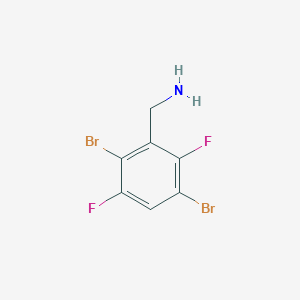![molecular formula C18H24BrNO3 B13090469 tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The chroman-4-one framework within this compound is notable for its significant biological and pharmaceutical activities .
Métodos De Preparación
The synthesis of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common reagents used in these reactions include TBHP, TBAI, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The chroman-4-one framework within the compound is known to inhibit various enzymes and proteins, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds and chroman-4-one derivatives. Similar compounds include:
Flavanones: These compounds share a similar chroman-4-one structure but differ in their biological activities.
Isoflavones: Another class of compounds with a chroman-4-one framework, known for their estrogenic activity.
Spirochromanones: These compounds have a similar spiro structure but may have different substituents and biological activities.
The uniqueness of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate lies in its specific combination of the spiro structure and the bromine substituent, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24BrNO3 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
tert-butyl 6-bromospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-9-6-18(7-10-20)8-11-22-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3 |
Clave InChI |
HUSHPTGFIROFAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


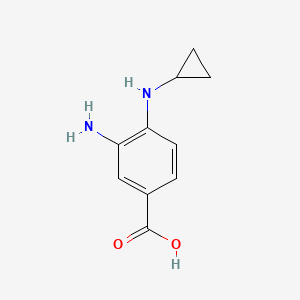
![tert-Butyl 3-(pyrrolidin-1-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13090392.png)
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
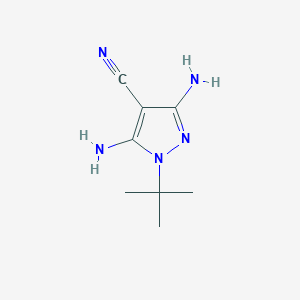
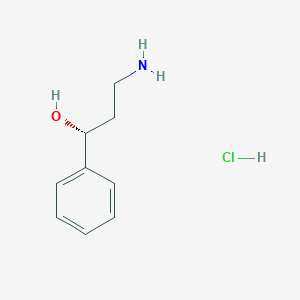

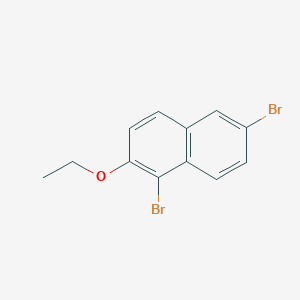
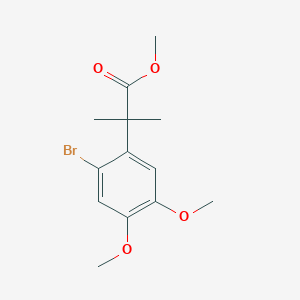
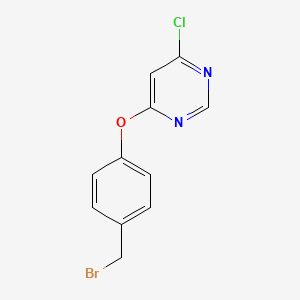
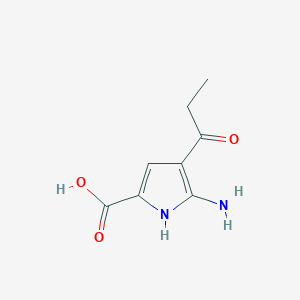
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
